N,N-Dibenzylacetamide
Descripción general
Descripción
N,N-Dibenzylacetamide is an organic compound with the molecular formula C16H17NO. It is characterized by the presence of two benzyl groups attached to the nitrogen atom of an acetamide moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Dibenzylacetamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C6H5CH2NH2} + \text{(CH3CO)2O} \rightarrow \text{C6H5CH2NHCOCH3} + \text{CH3COOH} ]
Industrial Production Methods: In industrial settings, this compound is typically produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dibenzylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it to N,N-dibenzylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used under anhydrous conditions.
Major Products:
Oxidation: this compound oxide.
Reduction: N,N-Dibenzylamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dibenzylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
N,N-Dibenzylacetamide can be compared with other similar compounds such as N,N-dimethylacetamide and N,N-diethylacetamide. While all these compounds share the acetamide core, the presence of different substituents on the nitrogen atom imparts unique properties and reactivity to each compound. This compound is unique due to the presence of two benzyl groups, which influence its chemical behavior and applications.
Comparación Con Compuestos Similares
- N,N-Dimethylacetamide
- N,N-Diethylacetamide
- N,N-Dibenzylamine
Actividad Biológica
N,N-Dibenzylacetamide (DBA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of DBA, including its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
This compound can be synthesized through various methods, including the reaction of benzylamine with acetic anhydride or acetyl chloride. The general structure of DBA is characterized by two benzyl groups attached to a central acetamide moiety. Its molecular formula is , with a molecular weight of 253.31 g/mol.
Pharmacological Activities
1. Anticonvulsant Activity
Research has demonstrated that derivatives of N-benzylacetamide, which includes DBA, exhibit significant anticonvulsant properties. In studies involving maximal electroshock-induced seizure (MES) tests in mice, certain derivatives showed protective effects comparable to established anticonvulsants like phenytoin. The structure-activity relationship indicates that modifications at the C(alpha) site significantly influence biological activity, with specific substitutions enhancing efficacy against seizures .
2. Antiparasitic Activity
DBA has been identified as a metabolite of benznidazole (BNZ), a drug used to treat Chagas disease, caused by the parasite Trypanosoma cruzi. Studies have suggested that DBA may contribute to the trypanocidal activity of BNZ, potentially playing a role in its therapeutic effectiveness and side effects . The presence of DBA in plasma samples from pediatric patients treated with BNZ indicates its relevance in understanding the drug's metabolism and efficacy.
3. Inhibition of SARS-CoV-2 RdRp
Recent research has indicated that N-benzylacetamides can inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, suggesting potential antiviral properties. Compounds derived from DBA exhibited IC50 values comparable to remdesivir, highlighting their potential as therapeutic agents against COVID-19 .
Structure-Activity Relationship (SAR)
The biological activity of DBA and its derivatives can be largely attributed to their structural features. Key findings from SAR studies include:
- Substituent Effects : The presence and type of substituents on the benzyl groups significantly influence anticonvulsant activity. For instance, compounds with electron-withdrawing groups tend to exhibit enhanced activity.
- Molecular Size and Shape : Increasing molecular mass and maintaining linearity in the structure correlate positively with anticonvulsant efficacy .
Case Studies
Case Study 1: Anticonvulsant Efficacy
In a study evaluating various N-benzylacetamide derivatives for anticonvulsant activity, compounds were tested in vivo using the MES model. The most effective compounds demonstrated ED50 values rivaling those of established medications. The results supported the hypothesis that structural modifications could yield potent new anticonvulsants .
Case Study 2: Metabolism in Chagas Disease Treatment
A clinical study analyzed plasma samples from children undergoing treatment with benznidazole. It was found that DBA was present as a significant metabolite, leading researchers to hypothesize its involvement in both therapeutic effects and adverse drug reactions associated with BNZ therapy .
Propiedades
IUPAC Name |
N,N-dibenzylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-14(18)17(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGMIJNIKHHXHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065088 | |
Record name | Acetamide, N,N-bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10479-30-8 | |
Record name | N,N-Bis(phenylmethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10479-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N,N-bis(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010479308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dibenzylacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N,N-bis(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N,N-bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(phenylmethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N,N-dibenzylacetamide in the synthesis of 5,7-diaminoimidazo[4,5-b]pyridine ribosides?
A1: this compound serves as a crucial reagent in the synthetic pathway outlined in the research paper []. It reacts with a hydroxyl-protected 5-amino-4-imidazolecarbonitrile riboside derivative in the presence of phosphoryl chloride. This reaction, followed by treatment with sodium hydride, facilitates the formation of the imidazo[4,5-b]pyridine ring system and introduces the 7-amino group, key structural features of the targeted 5,7-diaminoimidazo[4,5-b]pyridine ribosides [].
Q2: How does the use of this compound compare to using an N-monosubstituted acetamide in this synthesis?
A2: The research highlights a key difference in product outcome based on the substitution pattern of the acetamide reagent []. While this compound leads to the formation of the desired 5,7-diamino compound, utilizing an acetamide with only one benzyl substituent results in the formation of a 5-N-substituted derivative after hydrogenolysis []. This difference arises from the presence or absence of the second benzyl group, influencing the final stage of the synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.